molecular formula C25H23N3O3 B10893034 3-{[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10893034
M. Wt: 413.5 g/mol
InChI Key: TVIODBURJSOHHS-UHFFFAOYSA-N
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Description

3-({[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of phenylhydrazine with an appropriate diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.

    Attachment of the Pyrazole to the Bicyclic Structure: The pyrazole derivative is then reacted with a bicyclic compound, such as norbornene, through a nucleophilic substitution reaction.

    Introduction of the Amino Group: The resulting intermediate is treated with a suitable amine, such as methylamine, to introduce the amino group.

    Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development. Its potential cytotoxic properties could be harnessed for anticancer therapies.

Medicine

In medicine, the compound’s structural features might be exploited to develop new pharmaceuticals with specific targets, such as enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-({[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring may play a crucial role in binding to these targets, while the bicyclic structure could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the bicyclic structure.

    Norbornene derivatives: Contain the bicyclic structure but differ in functional groups attached.

    Carboxylic acid derivatives: Similar in having the carboxylic acid group but vary in the rest of the structure.

Uniqueness

The uniqueness of 3-({[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID lies in its combination of a pyrazole ring with a bicyclic structure and a carboxylic acid group. This combination confers specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

3-[(1,3-diphenylpyrazol-4-yl)methylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C25H23N3O3/c29-24(21-17-11-12-18(13-17)22(21)25(30)31)26-14-19-15-28(20-9-5-2-6-10-20)27-23(19)16-7-3-1-4-8-16/h1-12,15,17-18,21-22H,13-14H2,(H,26,29)(H,30,31)

InChI Key

TVIODBURJSOHHS-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)NCC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O

Origin of Product

United States

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